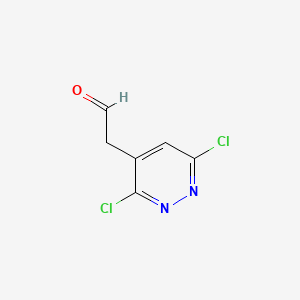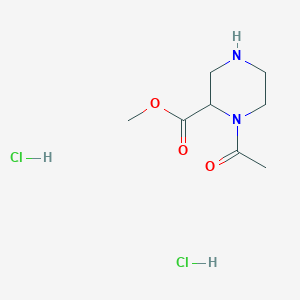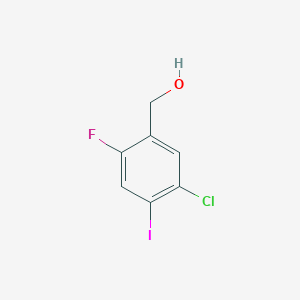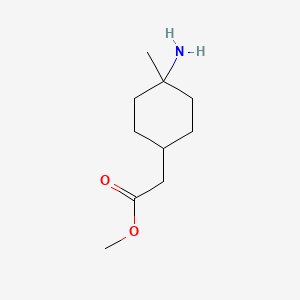![molecular formula C15H9F3N2O B13514294 3-Oxo-2-(pyridin-3-yl)-3-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13514294.png)
3-Oxo-2-(pyridin-3-yl)-3-[3-(trifluoromethyl)phenyl]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-2-(pyridin-3-yl)-3-[3-(trifluoromethyl)phenyl]propanenitrile is a synthetic organic compound that features a pyridine ring, a trifluoromethyl-substituted phenyl group, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-(pyridin-3-yl)-3-[3-(trifluoromethyl)phenyl]propanenitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring can be synthesized through cyclization reactions.
Introduction of the Trifluoromethyl Group: This can be achieved via electrophilic or nucleophilic trifluoromethylation reactions.
Formation of the Nitrile Group: This step might involve the use of cyanide sources under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring or the phenyl group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Materials Science:
Biology and Medicine
Drug Development: The compound could serve as a lead compound in the development of pharmaceuticals targeting specific enzymes or receptors.
Biological Probes: Used in research to study biological pathways and mechanisms.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Polymers: Incorporation into polymer structures to enhance properties such as thermal stability or chemical resistance.
Mecanismo De Acción
The mechanism of action for 3-Oxo-2-(pyridin-3-yl)-3-[3-(trifluoromethyl)phenyl]propanenitrile would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Oxo-2-(pyridin-3-yl)-3-phenylpropanenitrile: Lacks the trifluoromethyl group, which might affect its chemical reactivity and biological activity.
3-Oxo-2-(pyridin-3-yl)-3-[4-(trifluoromethyl)phenyl]propanenitrile: Similar structure but with the trifluoromethyl group in a different position, potentially altering its properties.
Uniqueness
The presence of the trifluoromethyl group in 3-Oxo-2-(pyridin-3-yl)-3-[3-(trifluoromethyl)phenyl]propanenitrile can significantly influence its chemical and biological properties, making it unique compared to similar compounds. This group can enhance lipophilicity, metabolic stability, and binding affinity to biological targets.
Propiedades
Fórmula molecular |
C15H9F3N2O |
|---|---|
Peso molecular |
290.24 g/mol |
Nombre IUPAC |
3-oxo-2-pyridin-3-yl-3-[3-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C15H9F3N2O/c16-15(17,18)12-5-1-3-10(7-12)14(21)13(8-19)11-4-2-6-20-9-11/h1-7,9,13H |
Clave InChI |
IDGOYGYLEOQJFT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C(C#N)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amino}acetic acid hydrochloride](/img/structure/B13514235.png)
![Tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate hydrochloride](/img/structure/B13514246.png)

![7-(Prop-2-enoyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacid](/img/structure/B13514251.png)
![Pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B13514252.png)



![5-({[(Tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylicacid](/img/structure/B13514286.png)
![2-[(Tert-butoxycarbonyl)amino]-5-phenylthiophene-3-carboxylic acid](/img/structure/B13514292.png)
![2-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)acetaldehyde](/img/structure/B13514302.png)
